molecular formula C11H9BrN2OS B8568522 2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide

2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B8568522
M. Wt: 297.17 g/mol
InChI Key: UALSLXGBFBSXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide is a heterocyclic compound that contains both a thiazole ring and a bromophenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The bromophenyl group enhances the compound’s binding affinity to these targets, leading to increased potency .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-4-thiazolylacetamide
  • 2-(3-Chlorophenyl)-4-thiazolylacetamide
  • 2-(3-Bromophenyl)-5-thiazolylacetamide

Uniqueness

2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H9BrN2OS

Molecular Weight

297.17 g/mol

IUPAC Name

2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C11H9BrN2OS/c12-8-3-1-2-7(4-8)11-14-9(6-16-11)5-10(13)15/h1-4,6H,5H2,(H2,13,15)

InChI Key

UALSLXGBFBSXCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=CS2)CC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-(3-bromophenyl)-4-thiazolylacetate prepared by the process in Example 2 (10 g) in 75 ml of 28% NH4OH was stirred at room temperature. About 10 ml of dioxane was added to facilitate mixing. After 10 days, the crystalline product was filtered. The yield of product was 8.3 g, mp 150°-152° C. When recrystallized from alcohol, it melted 152°-154° C.
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Example 2
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10 mL
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75 mL
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